Arabin
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Overview
Description
Preparation Methods
The synthesis of Arabin involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Arabin undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfoxide group to a sulfone group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of various products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Arabin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate and sulfoxide groups into molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Arabin involves its ability to inhibit cancer cell viability and induce phase II enzymes . The compound interacts with molecular targets and pathways involved in oxidative stress and cellular defense mechanisms. By modulating these pathways, it exerts its anticancer and antioxidant effects.
Comparison with Similar Compounds
Arabin is unique due to its dual functional groups: isothiocyanate and methylsulfinyl. Similar compounds include:
Sulforaphane: A naturally occurring isothiocyanate with similar anticancer properties.
Erucin: Another isothiocyanate with a similar structure but different biological activities.
Properties
IUPAC Name |
1-isothiocyanato-9-methylsulfinylnonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS2/c1-15(13)10-8-6-4-2-3-5-7-9-12-11-14/h2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFLXLMNOHHPTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCCCCN=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345837 |
Source
|
Record name | 1-Isothiocyanato-9-(methylsulfinyl)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75272-82-1 |
Source
|
Record name | 1-Isothiocyanato-9-(methylsulfinyl)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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